molecular formula C18H22N2O2S2 B2828195 N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide CAS No. 1423645-50-4

N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide

Cat. No. B2828195
CAS RN: 1423645-50-4
M. Wt: 362.51
InChI Key: PQXLBAUDNYSRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide, commonly known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of CCT137690 involves the inhibition of the protein kinase CHK1. CHK1 is a key regulator of the DNA damage response pathway, which is responsible for repairing damaged DNA. Inhibition of CHK1 prevents the repair of DNA damage, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
CCT137690 has been shown to have a selective effect on cancer cells, sparing normal cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition, CCT137690 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of CCT137690 is its high specificity for CHK1, making it a valuable tool for studying the DNA damage response pathway. However, its potency and selectivity can also pose a challenge in determining the optimal concentration for experiments. Another limitation is its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

For CCT137690 include exploring its potential applications in combination with other cancer therapies, such as immunotherapy and targeted therapy. Further studies are also needed to determine the optimal dosing and administration of CCT137690 for maximum efficacy. In addition, the development of more soluble analogs of CCT137690 could improve its pharmacokinetic properties and expand its potential therapeutic applications.
Conclusion:
CCT137690 is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment and inflammatory diseases. Its selective inhibition of CHK1 and ability to enhance the effectiveness of chemotherapy and radiation therapy make it a valuable tool in cancer research. Further studies are needed to fully explore its potential and optimize its use in clinical settings.

Synthesis Methods

The synthesis of CCT137690 involves several steps, starting with the reaction of 2-bromo-4-(1,3-dithian-2-yl)phenol with cyclobutanone to form the intermediate product. This intermediate is then reacted with methylamine and cyanogen bromide to produce CCT137690. The process has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

CCT137690 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c1-20(18(13-19)8-2-9-18)16(21)12-22-15-6-4-14(5-7-15)17-23-10-3-11-24-17/h4-7,17H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXLBAUDNYSRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC1=CC=C(C=C1)C2SCCCS2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.